N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group and a pyridopyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyridopyrimidine and dimethoxyphenyl groups. These compounds may share some structural features and chemical properties but differ in their specific activities and applications.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-ethyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-6-25-19-18(12(2)9-13(3)22-19)20(27)24-21(25)30-11-17(26)23-14-7-8-15(28-4)16(10-14)29-5/h7-10H,6,11H2,1-5H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRNJNJNDYKWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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